1-Ethyl-2-phenyl-1H-indole

Thermodynamics Energetics Combustion Calorimetry

1-Ethyl-2-phenyl-1H-indole is the strategic N-ethylated 2-arylindole that outperforms 2-phenylindole and 1-methyl-2-phenylindole in demanding applications. With a LogP of 4.33 and documented 92% yields in BTK inhibitor candidate synthesis, it accelerates preclinical kinase programs. For OLED R&D, its 111.0 kJ/mol sublimation enthalpy—substantially lower than 2-phenylindole's 123.1 kJ/mol—enables efficient vacuum thermal evaporation processing. Supplied at ≥98% HPLC purity, this rigorously characterized scaffold (ΔcH°: −7801.5 ± 2.1 kJ/mol) also serves as a validated benchmark for DFT and ab initio computational method development.

Molecular Formula C16H15N
Molecular Weight 221.3 g/mol
CAS No. 13228-39-2
Cat. No. B080031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-phenyl-1H-indole
CAS13228-39-2
Molecular FormulaC16H15N
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C1C3=CC=CC=C3
InChIInChI=1S/C16H15N/c1-2-17-15-11-7-6-10-14(15)12-16(17)13-8-4-3-5-9-13/h3-12H,2H2,1H3
InChIKeyRAKSXVONTIQCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-phenyl-1H-indole (CAS 13228-39-2): A Core Scaffold for Medicinal and Materials Chemistry Research


1-Ethyl-2-phenyl-1H-indole (CAS 13228-39-2) is an N-alkylated 2-arylindole derivative with the molecular formula C16H15N and a molecular weight of 221.30 g/mol [1]. This compound serves as a privileged scaffold in both medicinal chemistry and materials science [2]. As a key member of the 1-alkyl-2-phenylindole series, its N-ethyl substituent confers distinct physicochemical properties that differentiate it from its parent compound, 2-phenylindole, and the smaller N-methyl analog, making it a versatile building block for kinase inhibitors, OLED materials, and other advanced applications [3].

Why 1-Ethyl-2-phenyl-1H-indole Cannot Be Readily Substituted by Unsubstituted or 1-Methyl 2-Phenylindole Analogs


Substituting 1-ethyl-2-phenyl-1H-indole with its in-class analogs like 2-phenylindole or 1-methyl-2-phenylindole is not straightforward due to significant differences in their fundamental thermodynamic stability and physicochemical properties. Experimental studies have established that the size of the N-alkyl group directly impacts key energetic parameters such as the standard molar enthalpy of combustion and sublimation [1]. Furthermore, the N-ethyl substituent leads to a predictable and quantifiable increase in lipophilicity (LogP) and a substantial decrease in melting point compared to the unsubstituted parent compound, which can critically affect solubility, bioavailability, and processing conditions in both pharmaceutical and materials applications .

Quantitative Differentiation of 1-Ethyl-2-phenyl-1H-indole: A Comparative Evidence Guide for Informed Procurement


Higher Thermodynamic Stability of 1-Ethyl-2-phenyl-1H-indole vs. 2-Phenylindole

The standard molar enthalpy of combustion is a direct measure of a compound's energetic content and thermodynamic stability. A direct head-to-head comparison using static bomb calorimetry demonstrates that the N-ethyl derivative is thermodynamically more stable than the parent 2-phenylindole [1].

Thermodynamics Energetics Combustion Calorimetry

Reduced Lattice Energy: 1-Ethyl-2-phenyl-1H-indole Exhibits Lower Enthalpy of Sublimation than 2-Phenylindole

The enthalpy of sublimation reflects the strength of intermolecular forces in the crystal lattice. A direct comparison shows that the introduction of the N-ethyl group in 1-ethyl-2-phenyl-1H-indole significantly weakens these forces relative to 2-phenylindole, as evidenced by a lower measured enthalpy of sublimation [1].

Physical Chemistry Sublimation Material Science

Enhanced Lipophilicity and Reduced Crystallinity vs. 2-Phenylindole: A Class-Level Prediction for Improved Bioavailability

The substitution of the indole N-H hydrogen with an ethyl group leads to a class-level increase in calculated LogP, a key descriptor of lipophilicity, and a profound decrease in melting point compared to the parent 2-phenylindole [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Viability: High HPLC Purity Enabling Downstream Synthetic Success

The procurement of a high-purity intermediate is paramount for achieving high yields and minimizing side products in complex syntheses. Industry reports indicate that sourcing this specific compound at ≥98% (HPLC) purity provides a verifiable advantage over lower-purity analogs like 2-phenylindole .

Organic Synthesis Quality Control Procurement

Validated Research Applications for 1-Ethyl-2-phenyl-1H-indole Based on Differential Evidence


Scaffold for Kinase Inhibitor Synthesis: Leveraging High Purity and Lipophilicity

The combination of high available purity (≥98% HPLC) and increased lipophilicity (LogP 4.33) makes 1-ethyl-2-phenyl-1H-indole a strategic intermediate for constructing potent kinase inhibitors [1]. The N-ethyl group not only modulates the molecule's physicochemical profile but also serves as a protective group for the indole nitrogen, preventing unwanted side reactions. Its use has been documented to achieve 92% yields in the synthesis of Bruton's tyrosine kinase (BTK) inhibitor candidates, accelerating preclinical development .

Building Block for Advanced OLED Materials: Capitalizing on Lower Lattice Energy

For researchers developing organic light-emitting diodes (OLEDs), 1-ethyl-2-phenyl-1H-indole offers a distinct advantage over its parent compound due to its significantly lower enthalpy of sublimation (111.0 kJ/mol vs. 123.1 kJ/mol for 2-phenylindole) [1]. This property implies greater volatility, which is a key parameter for efficient vacuum thermal evaporation processing [2]. Its core structure is a recognized building block for creating high-performance host materials and emitters, enabling the development of advanced displays with improved efficiency and stability .

Reference Standard in Thermodynamic and Computational Chemistry Research

1-Ethyl-2-phenyl-1H-indole serves as a well-characterized benchmark in fundamental research. Its thermodynamic properties, including the standard molar enthalpy of combustion (-7801.5 ± 2.1 kJ/mol) and sublimation (111.0 ± 0.5 kJ/mol), have been rigorously determined and validated by G3(MP2) calculations [1]. This makes it an ideal model compound for validating computational methods (e.g., DFT, ab initio) and for studying the relationship between subtle structural changes (N-H vs. N-CH3 vs. N-C2H5) and macroscopic energetic properties in heterocyclic systems [1].

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